molecular formula C5H10N4O B1373879 (3R,4R)-4-azidopiperidin-3-ol CAS No. 859854-78-7

(3R,4R)-4-azidopiperidin-3-ol

Cat. No.: B1373879
CAS No.: 859854-78-7
M. Wt: 142.16 g/mol
InChI Key: FCZKPEQZWDFLAK-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strategic Importance of Piperidine (B6355638) Ring Systems in Complex Molecule Construction

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in pharmaceuticals and natural products. nih.govresearchgate.netrsc.org Its prevalence stems from its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. chemistryviews.orgresearchgate.net Modern medicinal chemistry often aims to create complex, three-dimensional molecules with a high proportion of sp3 hybridized carbons, as these structures can interact more effectively with intricate biological targets like enzymes and receptors. chemistryviews.org The piperidine scaffold provides a robust, non-aromatic, three-dimensional framework that serves this purpose well. rsc.orgchemistryviews.org

The strategic incorporation of piperidine rings is a common strategy in drug discovery to modulate biological activity, improve metabolic stability, and enhance membrane permeability. rsc.orgresearchgate.netthieme-connect.com The nitrogen atom within the ring can act as a basic center, influencing solubility and the ability to form salts, which are critical aspects of drug formulation. ardena.com Furthermore, the functionalization of the piperidine ring at various positions allows for the systematic exploration of a molecule's structure-activity relationship (SAR), a crucial process in optimizing lead compounds in drug development. thieme-connect.comnih.gov The development of synthetic methods to create multi-substituted piperidines in a controlled and stereoselective manner is therefore an area of intense research. nih.govrsc.org

Table 1: Selected FDA-Approved Drugs Containing a Piperidine Moiety

Drug Name Therapeutic Area Role of Piperidine Scaffold
Methylphenidate ADHD Central nervous system stimulant
Donepezil Alzheimer's Disease Acetylcholinesterase inhibitor
Haloperidol Antipsychotic Dopamine receptor antagonist
Fentanyl Analgesic Opioid receptor agonist
Paroxetine Antidepressant Selective serotonin (B10506) reuptake inhibitor (SSRI)

| Tofacitinib | Rheumatoid Arthritis | Janus kinase (Jak) inhibitor nih.gov |

Enantiomeric Purity and Diastereomeric Control: The (3R,4R) Stereochemistry of 4-azidopiperidin-3-ol (B8343386)

Chirality, the "handedness" of a molecule, is a fundamental concept in chemistry and biology. ardena.com Molecules that are non-superimposable mirror images of each other are called enantiomers, and they can have dramatically different biological activities because the enzymes and receptors in the body are themselves chiral. ardena.comwikipedia.org Consequently, the synthesis of a single, pure enantiomer of a drug is often crucial for its safety and efficacy. Enantioselective synthesis, which favors the formation of one specific enantiomer or diastereomer, is therefore a cornerstone of modern pharmaceutical development. wikipedia.org

The compound (3R,4R)-4-azidopiperidin-3-ol possesses two adjacent chiral centers, meaning it can exist as four possible stereoisomers: (3R,4R), (3S,3S), (3R,4S), and (3S,4R). The specific (3R,4R) configuration denotes a precise three-dimensional arrangement of the azide (B81097) and hydroxyl groups on the piperidine ring. Controlling this stereochemistry is critical, as different isomers can exhibit different binding affinities to biological targets and possess distinct pharmacological profiles. nih.gov For instance, a study on the Janus kinase (Jak) inhibitor tofacitinib, which also contains a substituted piperidine ring, revealed that only the (3R,4R) stereoisomer was effective at blocking the target pathway, while the other isomers were inactive or showed different selectivity profiles. nih.gov The defined stereochemistry of this compound makes it a "privileged chiral scaffold," meaning its specific spatial arrangement is predisposed to interact favorably with biological macromolecules, making it a highly valuable starting material for the synthesis of enantiomerically pure and potent therapeutic agents. thieme-connect.com The synthesis of such precisely configured molecules often requires sophisticated asymmetric synthesis strategies to ensure high enantiomeric and diastereomeric purity. york.ac.uknih.gov

Properties

IUPAC Name

(3R,4R)-4-azidopiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c6-9-8-4-1-2-7-3-5(4)10/h4-5,7,10H,1-3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZKPEQZWDFLAK-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies Towards 3r,4r 4 Azidopiperidin 3 Ol and Its Stereoisomers

Construction of the Piperidine (B6355638) Core with Concurrent or Subsequent Azide (B81097) Introduction

The creation of the 4-azidopiperidin-3-ol (B8343386) structure requires robust methods for assembling the six-membered nitrogen heterocycle. These strategies often involve either the incorporation of the azide moiety during the cyclization process or its introduction into a pre-formed piperidine or tetrahydropyridine (B1245486) ring.

Intramolecular Cyclization of Unsaturated Amines for 3-Azidopiperidine Formation

A highly efficient one-pot synthesis of 3-azidopiperidines has been developed through the intramolecular cyclization of unsaturated amines. This method facilitates the nucleophilic installation of an azide group, providing a versatile route to various 3-substituted piperidines. The process involves an iodocyclization of an N-protected homoallylic amine, followed by the displacement of the iodide with an azide nucleophile.

A key advantage of this strategy is the regioselectivity, which yields the anti-Markovnikov adduct, complementing other methods that favor Markovnikov-type amino functionalization. The reaction sequence is initiated by the treatment of an N-alkoxycarbonyl-protected homoallylamine with iodine, which generates a cyclic iodonium (B1229267) ion intermediate. This is then attacked intramolecularly by the nitrogen atom to form a 3-iodopiperidine (B59508) derivative. Subsequent in-situ substitution with sodium azide (NaN₃) furnishes the desired 3-azidopiperidine. This approach has been expanded to include other nitrogen nucleophiles, offering a modular synthesis for a range of 3-amino and 3-amidopiperidines. researchgate.netbohrium.commdpi.com

Multicomponent Reactions for Piperidine Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to constructing complex molecular scaffolds like piperidines in a single step from three or more starting materials. Several MCRs have been adapted for the synthesis of highly functionalized piperidines, with pathways that allow for the introduction of an azide group. Current time information in Bangalore, IN.

For instance, a copper-catalyzed MCR involving an allene, an alkene, and a cyanide source can produce polysubstituted tetrahydropyridines. google.com By substituting the cyanide source with azidotrimethylsilane (B126382) (TMSN₃), this reaction can be adapted to yield azido-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. google.com Another strategy involves an aza-Prins-type cyclization where a homoallylic amine, an aldehyde, and a nucleophile react to form a substituted piperidine. d-nb.info If a halide is used as the nucleophile, the resulting halopiperidine can be subsequently converted to an azidopiperidine through nucleophilic substitution. d-nb.info

Reaction TypeKey ReactantsAzide SourceCatalyst/ConditionsProduct TypeRef
Aza-Prins CyclizationHomoallylic amine, Aldehyde, HalideNaN₃ (post-cyclization)Acidic conditionsHalopiperidine intermediate d-nb.info
Cascade Radical CyclizationAllene, Alkene, AzideAzidotrimethylsilane (TMSN₃)Copper catalystAzido-tetrahydropyridine google.com

Reductive Amination Strategies for Piperidine Synthesis

Intramolecular reductive amination is a classic and effective method for forming cyclic amines, including piperidines. rsc.org This strategy typically involves the cyclization of an amino-aldehyde or amino-ketone precursor, where the initially formed imine or enamine is reduced in situ. For the synthesis of azidopiperidines, this can be achieved through a palladium-catalyzed azide reductive cyclization of an appropriate aldehyde precursor. Current time information in Bangalore, IN. This one-pot process involves the reduction of an azide to an amine, which then participates in an intramolecular cyclization/reduction cascade to form the piperidine ring.

Another related approach is the diastereoselective reductive cyclization of amino acetals, which can be prepared via a nitro-Mannich reaction. Current time information in Bangalore, IN. The stereochemistry of the final piperidine product is controlled during the initial diastereoselective Mannich reaction and is preserved throughout the subsequent reductive cyclization step. Current time information in Bangalore, IN.

Allylation and Ring-Closing Metathesis in Piperidine Synthesis

Ring-closing metathesis (RCM) has become a premier tool for the synthesis of unsaturated heterocycles, including the tetrahydropyridine precursors to piperidines. beilstein-journals.orgnih.govgoogle.com The synthesis typically begins with the creation of a diallylamine (B93489) derivative, which then undergoes an intramolecular cyclization catalyzed by a ruthenium complex, such as a Grubbs or Hoveyda-Grubbs catalyst, to form a tetrahydropyridine. beilstein-journals.org Subsequent functionalization and reduction complete the synthesis of the substituted piperidine.

This strategy has been specifically applied to the synthesis of azidopiperidine skeletons. researchgate.netnih.gov For instance, a synthetic route towards the natural product (±)-Quinagolide employed a Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)-mediated regioselective azidoalkoxylation of an enol ether to generate an azido-functionalized precursor, which was then subjected to RCM to construct the core piperidine structure. nih.gov In another example, a versatile synthesis of the barrenazine alkaloids involved a sequential allylboration/RCM for the construction of the tetrahydropyridine ring, which served as a precursor to a functionalized 4-azidopiperidin-5-one. cnr.it

Diastereoselective and Enantioselective Preparation of (3R,4R)-4-azidopiperidin-3-ol

Achieving the specific (3R,4R) stereochemistry of the vicinal azido-alcohol functionality requires highly controlled asymmetric synthesis methods. Key strategies focus on establishing the stereocenters on a precursor molecule before or during the formation of the piperidine ring.

One powerful approach involves the stereoselective opening of a chiral epoxide. A synthesis of barrenazines, for example, constructs a functionalized 4-azidopiperidin-5-one via a stereoselective epoxidation of a tetrahydropyridine, followed by a regioselective ring-opening of the epoxide with an azide nucleophile. cnr.it The resulting azido-ketone is a direct precursor to the target this compound, which can be obtained through a stereoselective reduction of the ketone.

Precursor TypeKey Asymmetric StepReagents/CatalystIntermediate ProductRef
TetrahydropyridineStereoselective Epoxidationm-CPBAEpoxypiperidine cnr.it
Chiral EpoxideRegioselective Azide OpeningNaN₃Azido-alcohol bohrium.com
Racemic Azido (B1232118) EpoxideHydrolytic Kinetic Resolution (HKR)(R,R)-salen Co(III)(OAc)Chiral Azido-diol google.com
1-Boc-3-azidopiperidin-4-oneAsymmetric Ketone ReductionCarbonyl Reductase (e.g., HeCR)This compound

A related strategy employs a stereodivergent synthesis starting from a chiral vinyl epoxy ester. bohrium.com Key steps include a double diastereoselective asymmetric dihydroxylation using cinchona alkaloid-derived ligands (e.g., (DHQ)₂AQN) and a regio- and stereospecific opening of the epoxide ring with an azide. This method allows access to different piperidine iminosugar stereoisomers and demonstrates a robust way to create the vicinal azido-alcohol motif with high stereocontrol. bohrium.com

Another elegant method utilizes the hydrolytic kinetic resolution (HKR) of a racemic azido epoxide. google.com For example, a racemic anti-1,3-azido epoxide can be resolved using a chiral cobalt-salen complex. This reaction provides both a chiral anti-1,3-azido diol and the unreacted chiral anti-1,3-azido epoxide, each with high enantiomeric excess. The resulting chiral azido-diol can then undergo intramolecular reductive cyclization to form the desired hydroxypiperidine derivative. google.com

Furthermore, biocatalysis offers a highly selective route. The enzymatic reduction of a precursor ketone, such as 1-Boc-3-azidopiperidin-4-one, can provide access to all four possible stereoisomers of the corresponding 4-azidopiperidin-3-ol. Specific carbonyl reductases can exhibit exceptional stereoselectivity, producing the desired (3R,4R) isomer with high conversion and enantiomeric excess (>99% ee). This biocatalytic approach represents a promising and green alternative for synthesizing these valuable chiral building blocks.

Asymmetric Catalysis: Transition-Metal-Catalyzed Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation, including transfer hydrogenation, represents a powerful and atom-efficient strategy for the enantioselective synthesis of chiral molecules. researchgate.netnih.gov These methods are instrumental in establishing the stereocenters found in complex molecules like functionalized piperidines.

Transition-metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, allowing for the direct creation of chiral centers with high enantioselectivity. sioc-journal.cn For the synthesis of precursors to 4-azidopiperidin-3-ol, this can involve the reduction of suitably substituted pyridinium (B92312) salts or tetrahydropyridines. Catalysts based on iridium, rhodium, and ruthenium, featuring chiral ligands, are commonly employed to facilitate these transformations. researchgate.netnih.govdiva-portal.org The choice of metal and ligand is critical for achieving high levels of stereocontrol. For instance, iridium catalysts with N,P-ligands have demonstrated exceptional efficiency and enantioselectivity in the hydrogenation of various alkenes. diva-portal.org

Transfer hydrogenation offers a practical alternative to using molecular hydrogen, employing stable organic molecules as hydrogen donors. This technique is widely used for the asymmetric reduction of ketones and imines, which can be key intermediates in the synthesis of piperidinol frameworks. researchgate.net The stereochemical outcome of these reactions is dictated by the chiral catalyst, which creates a chiral environment for the hydrogen transfer step. nih.gov

The dynamic kinetic resolution (DKR) of certain intermediates, such as α-substituted β-ketoesters, via transition-metal-catalyzed asymmetric hydrogenation can generate two adjacent stereocenters in a single step, a highly efficient approach for building the core of substituted piperidines. researchgate.net

Chiral Pool Strategy Utilizing Natural Products as Precursors

The chiral pool strategy is a well-established and effective approach for the synthesis of enantiomerically pure compounds by utilizing readily available chiral molecules from nature, such as amino acids, sugars, and terpenes. wikipedia.orgnih.govresearchgate.net This methodology leverages the inherent chirality of the starting material to construct complex chiral targets.

For the synthesis of this compound, natural products can serve as versatile starting points. For example, amino acids like L-glutamic acid have been used to create chiral piperidine derivatives through a series of chemical transformations. thieme-connect.com Similarly, sugars provide a rich source of stereocenters that can be manipulated to form the piperidine ring with the desired stereochemistry. nih.govresearchgate.net The synthesis often involves key steps such as cyclization, which can be achieved through methods like reductive amination or ring-closing metathesis. nih.gov

One notable example is the synthesis of a (2S,3R)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine derivative from L-serine, which serves as a precursor for polyhydroxylated piperidines. researchgate.net This highlights how the stereocenters from a natural amino acid can be effectively transferred to the target piperidine ring system.

Biocatalytic Resolution Methods for Enantiomeric Enrichment

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high selectivity and mild reaction conditions. researchgate.net Enzymes, particularly lipases and reductases, are widely used for the kinetic resolution of racemic mixtures to obtain enantiomerically enriched compounds. researchgate.netrsc.org

In the context of synthesizing chiral piperidinols, biocatalytic methods can be applied to resolve racemic intermediates. Lipase-catalyzed kinetic resolution is a common strategy, where the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic alcohol or ester, allowing for the separation of the two enantiomers. rsc.orgresearchgate.net For instance, lipase (B570770) PS has been used in the kinetic resolution of a functionalized piperidinol. rsc.org The efficiency and selectivity of these resolutions can often be enhanced by immobilizing the enzyme on a solid support. researchgate.net

Furthermore, carbonyl reductases (KREDs) can be employed for the enantioselective reduction of a prochiral ketone to a chiral alcohol, a key step in accessing specific stereoisomers of hydroxypiperidines. mdpi.comnih.gov For example, the reduction of a piperidinone precursor using baker's yeast can afford a specific diastereomer of a piperidinol with high enantiomeric excess through a dynamic kinetic resolution process. rsc.org This approach has been successfully used to prepare building blocks for the synthesis of various alkaloids. rsc.org

Enzyme TypeApplicationKey Finding
LipasesKinetic resolution of racemic piperidinol estersCan selectively hydrolyze one enantiomer, allowing for separation. researchgate.net Immobilization can enhance selectivity. researchgate.net
Carbonyl Reductases (KREDs)Asymmetric reduction of piperidinonesCan produce specific stereoisomers of hydroxypiperidines with high enantiomeric excess. rsc.orgnih.gov
Baker's YeastDynamic kinetic resolution of piperidinonesEfficiently produces a single diastereomer from a racemic ketone. rsc.org

Classical Chemical Resolution Techniques

Classical chemical resolution is a long-standing and industrially important method for separating enantiomers. acs.org This technique involves the formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by crystallization. acs.org

For the resolution of racemic piperidine derivatives, chiral acids are commonly used as resolving agents. Examples of such agents include di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid. google.com The choice of resolving agent and solvent is crucial for achieving efficient separation. A systematic screening approach can be employed to optimize the resolution process by evaluating the effects of the resolving agent, solvent composition, stoichiometry, and concentration on the solubility of the diastereomeric salts. acs.org

After separation, the desired enantiomer is recovered by breaking the diastereomeric salt. This method, while traditional, remains a practical and scalable approach for obtaining enantiomerically pure piperidine intermediates. acs.orggoogle.com

Stereocontrol during Azide Introduction and Piperidine Functionalization

The introduction of the azide group and further functionalization of the piperidine ring are critical steps where stereocontrol must be maintained or established.

Regioselective Azidoalkoxylation via Ceric Ammonium Nitrate (CAN) Mediated Reactions

A notable method for the introduction of an azide group onto a piperidine skeleton involves the use of ceric ammonium nitrate (CAN). CAN can mediate the regioselective azidoalkoxylation of an enol ether precursor. nih.govacs.orgacs.org This reaction allows for the direct formation of a 3-azidopiperidine skeleton. nih.govacs.org The regioselectivity of this transformation is a key advantage, enabling the precise placement of the azide functionality. This strategy has been successfully applied in the total synthesis of complex molecules like (±)-quinagolide, demonstrating its utility in constructing the azido-substituted piperidine core. nih.govacs.orgacs.org

Epimerization and Diastereomer Interconversion Control

Epimerization is a process where the configuration at one stereocenter in a molecule is inverted. mdpi.comnih.gov In the synthesis of multi-substituted piperidines, controlling or intentionally inducing epimerization can be a strategic tool to access a desired diastereomer that may be difficult to obtain directly. princeton.eduu-tokyo.ac.jp

During peptide synthesis, for example, epimerization is generally an undesirable side reaction that can compromise the stereochemical integrity of the final product. mdpi.comnih.gov However, in other contexts, controlled epimerization can be beneficial. For instance, reaction conditions can be tuned to favor the formation of a thermodynamically more stable diastereomer. In some cases, radical-based mechanisms can be employed to achieve epimerization at specific positions. mdpi.com Understanding the factors that influence epimerization, such as the reagents, solvents, and reaction temperature, is crucial for controlling the stereochemical outcome of the synthesis. princeton.edu For example, the choice of a reducing agent in a radical reaction has been shown to influence the ratio of epimers formed. mdpi.com

Post-Synthetic Transformations and Functional Group Interconversions of this compound Derivatives

The reactivity of the azido and hydroxyl groups in this compound derivatives allows for a wide range of chemical modifications. These transformations are pivotal for converting the initial scaffold into more complex and functionally diverse molecules. The following sections will detail key reactions involving the azide and hydroxyl moieties.

Reduction of Azide to Amine: Staudinger Ligation and Hydrogenolysis

The reduction of the azide group to a primary amine is a fundamental transformation that opens up a vast landscape of subsequent chemical personalizations. This conversion is most commonly achieved through Staudinger reduction or catalytic hydrogenolysis, both of which are generally high-yielding and chemoselective.

The Staudinger reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amine and triphenylphosphine oxide. This method is particularly mild and tolerates a wide variety of functional groups.

Catalytic hydrogenolysis is another prevalent method for azide reduction. This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere. The reaction is clean and the by-product, nitrogen gas, is easily removed. For derivatives of this compound, it is common to use a protected form, such as the N-Boc derivative, to avoid side reactions. A known example is the reduction of ethyl (3R,4R)-3-azido-4-hydroxypiperidine-1-carboxylate to ethyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate. google.com

Method Reagents and Conditions Product Key Features
Staudinger Reduction1. PPh₃, THF, rt2. H₂OCorresponding amineMild conditions, broad functional group tolerance.
Catalytic HydrogenolysisH₂, Pd/C, EtOH, rtCorresponding amineClean reaction, gaseous by-product. mdpi.comrsc.orgnih.govmdpi.comwikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Other Click Chemistry Applications

The azide functionality of this compound derivatives makes them ideal substrates for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govrsc.orgnih.gov This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.orgnih.govunizar.esbeilstein-journals.org The resulting triazole ring is a stable and often biologically relevant scaffold. nih.gov

The reaction involves the coupling of the azidopiperidine derivative with a terminal alkyne in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The versatility of this reaction allows for the introduction of a wide array of substituents onto the piperidine core, depending on the nature of the alkyne used. This modular approach is a cornerstone of modern medicinal chemistry for the rapid generation of compound libraries. nih.gov

Reaction Reagents and Conditions Product Significance
CuAACTerminal alkyne, CuSO₄, Sodium ascorbate, t-BuOH/H₂O, rt1,4-Disubstituted 1,2,3-triazoleHigh efficiency, regioselectivity, and biocompatibility. nih.govrsc.orgbeilstein-journals.orgvulcanchem.com

Aza-Wittig Reaction for Imine Formation

The azide group can be converted into an iminophosphorane through the Staudinger reaction, which can then undergo an aza-Wittig reaction with a carbonyl compound to form an imine. wikipedia.orgbeilstein-journals.org This reaction sequence provides a powerful tool for the construction of C=N bonds. wikipedia.orgacs.org

A particularly relevant application for derivatives of this compound is the intramolecular aza-Wittig reaction. scispace.comthieme-connect.com If the derivative contains a suitably positioned carbonyl group (e.g., an aldehyde or ketone), the in situ generated iminophosphorane can cyclize to form a bicyclic or polycyclic nitrogen-containing heterocycle. For instance, an azido alcohol can be oxidized to the corresponding azido aldehyde, which upon treatment with triphenylphosphine, can undergo an intramolecular aza-Wittig reaction to yield a cyclic imine. scispace.com This strategy has been successfully employed in the synthesis of various alkaloids and other complex natural products. wikipedia.orgscispace.comthieme-connect.com

Reaction Type Key Intermediates Product Synthetic Utility
Intermolecular Aza-WittigIminophosphorane, Aldehyde/KetoneImineFormation of C=N bonds. beilstein-journals.orgd-nb.infonih.gov
Intramolecular Aza-WittigAzido-carbonyl compound, IminophosphoraneCyclic ImineSynthesis of N-heterocycles. scispace.comthieme-connect.com

Thermal Decomposition to Nitrenes and Subsequent Reactions

Upon thermal or photochemical activation, organic azides can extrude nitrogen gas to generate highly reactive nitrene intermediates. The nitrene derived from a this compound derivative can undergo a variety of subsequent reactions, most notably C-H insertion. nih.gov

This intramolecular C-H insertion can lead to the formation of new C-N bonds and the construction of bicyclic systems. The regioselectivity of the C-H insertion is influenced by the proximity and reactivity of the C-H bonds within the piperidine ring and any N-substituents. This transformation offers a direct route to functionalize otherwise unactivated C-H bonds, providing access to complex molecular architectures. libretexts.orgrecercat.catwikipedia.orgnih.govresearchgate.net

Process Intermediate Potential Products Key Transformation
Thermal/Photochemical DecompositionNitreneBicyclic amines/amidesIntramolecular C-H amination. nih.govwikipedia.orgresearchgate.net

Functionalization of the Hydroxyl Group

The secondary hydroxyl group at the C3 position of the piperidine ring is another key site for functionalization. Standard organic transformations can be employed to convert the hydroxyl group into ethers or esters, thereby introducing a wide range of substituents and modifying the physicochemical properties of the molecule.

Etherification , such as the Williamson ether synthesis, can be performed by deprotonating the alcohol with a base (e.g., sodium hydride) followed by reaction with an alkyl halide. This allows for the introduction of various alkyl or aryl groups.

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its activated derivative (e.g., an acid chloride or anhydride) in the presence of a catalyst. This reaction is useful for introducing acyl groups. For these transformations, it is often necessary to protect the secondary amine of the piperidine ring, for example as a Boc-carbamate, to prevent competing N-alkylation or N-acylation.

Functionalization Typical Reagents Product Purpose
Etherification1. NaH2. R-X (Alkyl halide)EtherIntroduction of alkyl/aryl groups.
EsterificationR-COCl or (RCO)₂O, BaseEsterIntroduction of acyl groups.

Synthetic Utility of 3r,4r 4 Azidopiperidin 3 Ol in Complex Organic Chemistry

Role as a Chiral Synthon for Diverse Nitrogen-Containing Heterocycles

The unique structural features of (3R,4R)-4-azidopiperidin-3-ol, specifically the cis-relationship between the hydroxyl and azido (B1232118) groups on the piperidine (B6355638) ring, make it an exceptional chiral synthon for the synthesis of a wide array of nitrogen-containing heterocycles. The azido group can be readily transformed into an amine, which can then participate in various cyclization reactions. For instance, this synthon is instrumental in creating complex heterocyclic frameworks, such as pyrazolo[1,5-a]pyrimidine-5,7-diamines, which are investigated as CDK inhibitors. google.com

The strategic placement of the functional groups allows for regioselective and stereoselective transformations. The hydroxyl group can direct reactions or be modified to control the reactivity of the molecule. The azide (B81097) itself is a versatile functional group, capable of undergoing reduction to an amine or participating in cycloaddition reactions. nih.gov This dual functionality enables the construction of fused and bridged heterocyclic systems that are often challenging to synthesize by other means. The development of synthetic routes to various piperidine derivatives highlights the importance of such chiral building blocks in accessing novel chemical space. nih.govresearchgate.net

Application in Natural Product Total Synthesis (e.g., Barrenazines)

The utility of chiral azidopiperidinols extends to the challenging field of natural product total synthesis. While a direct application of this compound in the synthesis of barrenazines is not explicitly detailed in the provided search results, a closely related compound, a functionalized 5-azidopiperidin-4-one, is a key intermediate in an enantioselective total synthesis of barrenazines A and B. researchgate.net This highlights the strategic importance of the azidopiperidinone core in constructing the C(2)-symmetrical pyrazine (B50134) skeleton of these natural products through a reductive dimerization process. researchgate.net

The synthesis of complex natural products often relies on the use of chiral building blocks that allow for the efficient and stereocontrolled introduction of key structural motifs. nih.govsioc-journal.cnrsc.org Azidopiperidine derivatives, with their inherent chirality and versatile functional groups, are well-suited for this purpose. The azide can be carried through multiple synthetic steps and then converted to an amine at a late stage, a strategy that is often employed in complex syntheses to avoid protecting group manipulations.

Precursor to Structurally Intricate Piperidine Derivatives

This compound is a valuable precursor for the synthesis of a multitude of structurally complex piperidine derivatives. The vicinal amino alcohol moiety, which can be unmasked from the azido alcohol, is a common feature in many biologically active molecules. researchgate.netnih.gov The ability to control the stereochemistry at both the C3 and C4 positions is crucial for modulating the biological activity and pharmacokinetic properties of the resulting compounds. nih.gov

The synthesis of various substituted piperidines is an active area of research, with applications in medicinal chemistry and materials science. nih.govresearchgate.net The transformation of the azide and hydroxyl groups of this compound allows for the introduction of a wide range of substituents and the construction of diverse molecular architectures. For example, this synthon has been utilized in the preparation of antibacterial piperidine derivatives and inhibitors of anaplastic lymphoma kinase (ALK). nih.govgoogle.com The development of new synthetic methods continues to expand the utility of this and related piperidine building blocks. researchgate.net

PrecursorResulting Derivative ClassKey TransformationApplication/Significance
This compoundtrans-4-Aryl-piperidine-3-olsAzide reduction, N-arylationPotent inhibitors of ALK with improved properties. nih.gov
This compoundPyrazolo[1,5-a]pyrimidine-5,7-diaminesMulti-step synthesis involving azide reductionInvestigated as potential CDK inhibitors. google.com
This compoundAntibacterial piperidine derivativesModification of the piperidine coreDevelopment of new antibacterial agents. google.comgoogle.com

Development of Molecular Libraries and Scaffold Diversification

The structural attributes of this compound make it an ideal scaffold for the development of molecular libraries for drug discovery and chemical biology. Its rigid piperidine core provides a well-defined three-dimensional framework, while the azide and hydroxyl groups serve as convenient handles for diversification. Through a variety of chemical transformations, a large number of analogs can be rapidly synthesized, each with unique substituents and potentially different biological activities.

This scaffold diversification approach is a powerful tool for exploring structure-activity relationships (SAR) and identifying novel lead compounds. For instance, by systematically modifying the substituents on the piperidine ring and the nitrogen atom, libraries of compounds can be generated and screened for activity against a range of biological targets. The use of such chiral building blocks is crucial for creating libraries of stereochemically defined compounds, which is often essential for achieving high potency and selectivity. This strategy has been applied in the development of inhibitors for bacterial enzymes like DNA gyrase and topoisomerase IV. google.com

ScaffoldDiversification StrategyTarget ClassExample Library
This compoundN-alkylation/arylation, O-functionalization, azide modificationKinases, GPCRs, Ion ChannelsLibraries of substituted piperidines for screening.
Piperidine CoreCombinatorial synthesis on solid supportVarious drug targetsGeneration of diverse chemical libraries for HTS.
Chiral PiperidinesStereoselective synthesis and functionalizationEnantioselective drug targetsLibraries of enantiomerically pure piperidine derivatives.

Mechanistic Investigations and Selectivity Studies in Transformations of 3r,4r 4 Azidopiperidin 3 Ol

Reaction Mechanisms Governing Azidation and Piperidine (B6355638) Ring Functionalization

The introduction of an azide (B81097) group onto a piperidine ring, particularly adjacent to a hydroxyl group as in (3R,4R)-4-azidopiperidin-3-ol, is commonly achieved through the nucleophilic ring-opening of a cyclic precursor, typically an epoxide. The mechanism for this transformation is a cornerstone of synthetic strategies for this class of compounds.

A prevalent and effective pathway involves the synthesis of a tetrahydropyridine (B1245486) precursor, which undergoes stereoselective epoxidation to form a 4,5-epoxypiperidine intermediate. unc.edu The subsequent azidation step is a nucleophilic substitution reaction where an azide salt, such as sodium azide (NaN₃), attacks one of the electrophilic carbons of the epoxide ring. unc.eduyoutube.com This reaction proceeds via an Sₙ2 mechanism, characterized by the backside attack of the nucleophile, resulting in an inversion of configuration at the site of attack. The process is often facilitated by a proton source, like ammonium (B1175870) chloride, which protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack. unc.edu

Epoxide Activation: The epoxide oxygen is protonated under acidic or protic conditions, increasing the electrophilicity of the ring carbons.

Nucleophilic Attack: The azide ion (N₃⁻) acts as the nucleophile, attacking one of the epoxide carbons. masterorganicchemistry.com In piperidine systems, the attack generally occurs at the carbon atom that allows the ring to adopt a stable chair-like transition state.

Ring Opening: The carbon-oxygen bond of the epoxide is cleaved, and the ring opens to form a trans-diaxial arrangement of the incoming azide and the departing oxygen atom (now a hydroxyl group). unc.eduyoutube.com

Protonation: A final protonation step neutralizes the resulting alkoxide to yield the final 4-azido-3-hydroxy product.

Beyond epoxide opening, transition metal-catalyzed reactions offer alternative routes for azidation. For instance, palladium-catalyzed azidation of allylic derivatives can proceed through the formation of a (π-allyl)-complex, which then reacts with an azide ion. mdpi.com While not the primary route to vicinal azido-alcohols, these methods highlight the diverse mechanistic pathways available for functionalizing piperidine scaffolds.

Elucidation of Stereocontrol Principles in Asymmetric Synthesis

The specific (3R,4R) configuration of the target molecule necessitates a high degree of stereocontrol during its synthesis. Asymmetric synthesis of substituted piperidines is a well-developed field, and several principles are applied to achieve the desired stereochemical outcome. nih.gov

The primary strategy for synthesizing this compound relies on substrate control, where the stereochemistry of the starting material dictates the stereochemistry of the product. This is often achieved through the diastereoselective epoxidation of a chiral, non-racemic tetrahydropyridine. The facial selectivity of this epoxidation is crucial and can be directed by existing stereocenters or by steric hindrance from substituents on the piperidine ring or its nitrogen atom. unc.edu

A key principle governing selectivity is the control of the ring's conformation to minimize destabilizing interactions, such as allylic strain (A¹,³ strain). unc.edunih.gov For example, a bulky substituent at the C-2 position of a tetrahydropyridine precursor will preferentially occupy a pseudo-equatorial position. This preference influences the conformation of the double bond and directs the epoxidizing agent to the less hindered face, leading to a specific epoxide diastereomer.

The subsequent epoxide ring-opening is also highly stereospecific. According to the Fürst-Plattner rule for trans-diaxial opening, the incoming nucleophile (azide) and the leaving group (epoxide oxygen) must adopt an anti-periplanar arrangement. unc.edu This conformational requirement ensures that the nucleophile attacks the specific carbon that can accommodate a trans-diaxial geometry in a chair-like transition state, thereby fixing the stereochemistry of both the C-3 and C-4 positions.

The table below illustrates how different chiral precursors or catalysts can lead to specific stereoisomers in piperidine synthesis, highlighting the importance of controlled asymmetric induction.

Precursor/Catalyst SystemKey Stereocontrol ElementTypical OutcomeDiastereomeric Ratio (dr)
Chiral N-Acylpyridinium Salt + Grignard ReagentChiral AuxiliaryDiastereoselective addition to form 2,3-dihydro-4-pyridonesUp to 94:6 researchgate.net
Nitroalkene + Chiral Amine + EnoneExocyclic Stereochemistry ControlCascade reaction forming highly substituted piperidinesExcellent diastereoselectivity acs.org
Conjugated Alkyne + Chiral ImineSubstrate ControlStereoselective cationic annulation≥ 20:1 nih.gov
Chiral Tetrahydropyridine + m-CPBASubstrate-controlled epoxidation (Allylic Strain)Formation of a specific epoxide diastereomerHigh diastereoselectivity unc.edu

Regiochemical Control in Multi-Substituted Piperidine Systems

Regioselectivity is the final piece of the puzzle, ensuring the formation of the 4-azido-3-ol isomer over the 3-azido-4-ol alternative. As with stereocontrol, the regiochemical outcome in the synthesis of this compound is primarily determined during the nucleophilic opening of the epoxide intermediate.

The regioselectivity of this Sₙ2 reaction is governed by both steric and electronic factors within the chair-like transition state. The Fürst-Plattner rule dictates that the epoxide will open to give the product of trans-diaxial addition. unc.edu In a substituted piperidine epoxide, the two carbons of the epoxide are not equivalent. The incoming nucleophile will preferentially attack the carbon atom that is less sterically hindered and allows the system to maintain its stable chair conformation throughout the reaction.

For a 2-substituted-4,5-epoxypiperidine, attack at C-4 versus C-5 can lead to two different regioisomers. If the piperidine ring adopts a chair conformation with a bulky C-2 substituent in the equatorial position, one of the epoxide carbons will be axial-like and the other equatorial-like. Nucleophilic attack will occur at the carbon that allows for a diaxial opening, which is often the less sterically encumbered position. unc.eduyoutube.com

The nature of the substituent on the piperidine nitrogen also plays a critical role. An N-acylated piperidine may adopt a different conformation compared to its N-H counterpart due to A¹,³ strain, thereby reversing the regiochemical outcome of the epoxide opening. unc.edu This allows for a "regiodivergent" synthesis, where by simply changing the nitrogen substituent, one can selectively produce either the 4-azido-3-ol or the 3-azido-4-ol product from the same epoxide precursor.

The following table summarizes factors that influence regioselectivity in the functionalization of piperidine systems.

Influencing FactorMechanistic PrincipleObserved Outcome
Epoxide Ring OpeningFürst-Plattner Rule (Trans-diaxial attack)Highly regioselective formation of one constitutional isomer. unc.edu
Piperidine N-Substituent (e.g., H vs. Acyl)Conformational control via Allylic Strain (A¹,³ strain)Can reverse the regioselectivity of epoxide opening. unc.edu
Acid Strength in CyclizationKinetic vs. Thermodynamic Protonation of Dihydropyridine IntermediateSelectively provides two distinct iminium ion intermediates, leading to different regioisomers. nih.gov
Intramolecular Tethers (e.g., Silicon)Topological constraints in intramolecular reactionsCan reverse the regioselectivity compared to intermolecular analogues. sfu.ca

Future Research Trajectories and Unresolved Synthetic Challenges

Innovations in Green Chemistry and Sustainable Synthetic Pathways

The multi-step synthesis of complex chiral molecules like (3R,4R)-4-azidopiperidin-3-ol often involves hazardous reagents, significant solvent waste, and energy-intensive processes. Future research must prioritize the development of more sustainable and environmentally benign synthetic routes. Key areas of innovation include biocatalysis and continuous flow chemistry.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions, significantly reducing the environmental impact of chemical transformations. mdpi.comnih.gov Chemo-enzymatic methods, which combine the strengths of traditional chemistry and biocatalysis, are particularly promising. nih.gov For instance, transaminases could be employed for the asymmetric synthesis of piperidine (B6355638) precursors, while lipases could be used for the kinetic resolution of intermediates. nih.govmdpi.com A prospective biocatalytic approach could involve an amine oxidase/ene imine reductase cascade to produce stereo-defined piperidines from more accessible starting materials. nih.gov

Continuous Flow Chemistry: Flow chemistry provides enhanced safety, efficiency, and scalability for chemical processes. organic-chemistry.orgacs.org Performing hazardous reactions, such as those involving azides, in a microreactor minimizes risks by keeping the volume of reactive intermediates low at any given time. nih.gov Future work should focus on developing a telescoped flow synthesis for this compound, integrating multiple reaction and purification steps into a single, automated process to improve yield and reduce waste. organic-chemistry.orgacs.orgthieme-connect.com

Sustainable Solvents and Reagents: A significant challenge is the replacement of traditional volatile organic solvents (VOCs) with greener alternatives. Research into the use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or diethyl carbonate, in the synthesis of N-heterocycles is gaining traction and should be applied to this specific target. mdpi.comresearchgate.net

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

Parameter Conventional Batch Synthesis (Hypothetical) Future Green Approach (Projected)
Catalyst Stoichiometric chiral auxiliaries, heavy metals Immobilized enzymes (e.g., Lipase (B570770), Transaminase) nih.govmdpi.com
Solvent Dichloromethane, Chloroform Water, Ethanol, or bio-based solvents mdpi.commdpi.com
Reaction Type Multi-step batch processing Continuous flow synthesis organic-chemistry.orgacs.org
Stereocontrol Chiral pool or resolution Enzymatic kinetic or dynamic kinetic resolution nih.govrsc.org
Process Mass Intensity (PMI) High (>100) Low (<50)
Safety Concerns Use of explosive azides in large quantities In-situ generation and use of azides in flow nih.gov

Discovery and Development of Novel Azide (B81097) Functional Group Transformations

The azide moiety in this compound is more than just a masked amine; it is a versatile functional group with rich reactivity waiting to be exploited in novel ways. While the Staudinger reduction and copper-catalyzed azide-alkyne cycloaddition (CuAAC) are standard transformations, future research should explore more advanced and unconventional reactions.

Photocatalysis and Electrochemistry: Visible-light photoredox catalysis can initiate novel transformations of azides under mild conditions. nih.gov For example, photocatalytic C-H amination could allow for the direct functionalization of other positions on the piperidine ring or on N-substituents, using the azide as a nitrene precursor. chemistryviews.org Electrochemical methods also offer a green alternative for inducing azide reactions, such as reductive cross-coupling with ketones to form β-amino alcohols. organic-chemistry.org

Radical-Mediated Transformations: The azide group can participate in radical reactions, opening pathways for trifunctionalization of alkenes or alkynes where the azide adds across a double or triple bond along with two other functional groups. mdpi.com Exploring radical-mediated cyclizations initiated from the azide group could lead to the construction of novel fused heterocyclic systems.

Transition-Metal Catalyzed C-N Bond Formations: Beyond copper, other transition metals like rhodium and iron can catalyze direct C-H amination reactions using organic azides as the nitrogen source. chemistryviews.orgnih.gov Applying such catalysts could enable the direct coupling of the this compound scaffold to various aromatic and heterocyclic systems through C-H activation, bypassing the need for pre-functionalized coupling partners.

Table 2: Emerging Transformations for the Azide Functional Group

Transformation Type Description Potential Application for this compound
Photoredox Catalysis Utilizes visible light to generate reactive nitrene or radical intermediates from the azide. nih.gov Intramolecular C-H amination to form bicyclic structures; intermolecular coupling.
Electro-organic Synthesis Employs electric current to mediate redox reactions of the azide group. organic-chemistry.org Controlled reduction to amine or participation in reductive cross-coupling reactions.
Radical Trifunctionalization Involves the radical addition of the azide and other functional groups across an unsaturated bond. mdpi.com Synthesis of highly functionalized piperidine derivatives by reacting the azide with alkenes.
Fe/Rh-Catalyzed C-H Amination Direct insertion of the azide-derived nitrene into a C-H bond, catalyzed by earth-abundant metals. chemistryviews.orgnih.gov Direct arylation or alkylation of the N-H bond of the corresponding amine post-reduction.

Broader Applications in the Assembly of Advanced Organic Architectures

The this compound scaffold is a precursor to the corresponding 4-amino-3-hydroxypiperidine, a structural motif present in numerous biologically active natural products and pharmaceuticals. rsc.orgnih.gov A significant future trajectory involves leveraging this building block for the efficient assembly of more complex and medicinally relevant molecules.

Natural Product Synthesis: The 3-hydroxypiperidine (B146073) core is found in various alkaloids, such as cassine (B1210628) and spectaline. nih.gov The stereochemically defined nature of this compound makes it an ideal starting point for the diastereoselective synthesis of these and other complex natural products. rsc.orgnih.gov Its functional handles (hydroxyl, azide, and ring nitrogen) allow for divergent synthesis, enabling the creation of a library of natural product analogues for structure-activity relationship (SAR) studies.

Medicinal Chemistry and Drug Design: Chiral piperidine scaffolds are ubiquitous in drug design, where they can modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com The vicinal amino alcohol motif is a key pharmacophore in many therapeutic agents. The azide group allows for late-stage functionalization via click chemistry, enabling its conjugation to biomolecules or its use in fragment-based drug discovery to rapidly generate lead compounds.

Supramolecular Chemistry: The rigid, polyfunctional nature of the piperidine ring makes it an interesting component for supramolecular structures. After conversion of the azide, the resulting amino alcohol can participate in hydrogen bonding networks, chelate metal ions, or be incorporated into larger macrocyclic hosts or chiral ligands for asymmetric catalysis.

Enhanced Stereochemical Precision in Cascade and Multi-Step Synthesis

While the (3R,4R) configuration is defined, maintaining and transferring this stereochemical information through multi-step sequences is a persistent challenge. Furthermore, developing synthetic routes that can access all four possible diastereomers from common precursors remains a significant goal. Future research should focus on advanced strategies for stereocontrol.

Organocatalyzed Cascade Reactions: Organocatalysis offers powerful methods for constructing chiral heterocycles. scispace.com A key challenge is to design cascade reactions that can build the substituted piperidine ring and install the 3-hydroxy and 4-azido groups with high diastereoselectivity in a single operation. For example, a Michael addition followed by an intramolecular cyclization, catalyzed by a chiral secondary amine, could potentially assemble the core structure with precise stereocontrol. scispace.com

Dynamic Kinetic Resolution (DKR): Methods like dynamic kinetic resolution (DKR) can overcome the 50% theoretical yield limit of traditional kinetic resolutions by continuously racemizing the unwanted enantiomer. rsc.orgrsc.org Applying DKR to an early-stage intermediate in the synthesis of the piperidine ring could provide highly enantioenriched this compound in high yield from a racemic mixture. rsc.orgnih.gov

Computational Modeling: The prediction of stereochemical outcomes through computational methods is becoming increasingly reliable. researchgate.netresearchgate.netemich.edu Density Functional Theory (DFT) calculations can be used to model the transition states of key stereodetermining steps, such as cyclization or reduction. researchgate.netresearchgate.net This allows for the rational design of catalysts and reaction conditions to favor the desired (3R,4R) diastereomer, reducing the need for extensive empirical screening.

Table 3: Advanced Methods for Stereocontrol in Piperidine Synthesis

Method Principle Potential Advantage for this compound
Organocatalytic Cascades A single chiral catalyst mediates multiple bond-forming events sequentially. scispace.com Rapid construction of the piperidine ring with multiple stereocenters set in one pot.
Dynamic Kinetic Resolution (DKR) Combines enzymatic or chemical resolution with in-situ racemization of the slower-reacting enantiomer. rsc.orgrsc.org Theoretical 100% yield of the desired enantiomer from a racemic precursor.
Chemo-enzymatic Synthesis Integrates highly selective enzymatic steps with versatile chemical reactions. nih.gov Access to all four diastereomers by strategic combination of enzyme and chemical steps.
Computational Prediction Uses DFT and other models to calculate the energy of diastereomeric transition states. researchgate.netemich.edu Rational catalyst and substrate design to maximize diastereoselectivity, minimizing trial-and-error.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3R,4R)-4-azidopiperidin-3-ol to improve yield and stereoselectivity?

  • Methodological Answer :

  • Key Parameters :

Catalyst Selection : Use chiral catalysts or enzymes to enforce stereochemical control, as demonstrated in related piperidine syntheses (e.g., (3S,4R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol) .

Temperature Control : Maintain reaction temperatures between 0–25°C during azide introduction to minimize side reactions.

Protecting Groups : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) or benzyl ethers before azidation to prevent undesired oxidation .

  • Validation : Monitor reaction progress via TLC or HPLC with chiral columns to confirm stereopurity.

Q. What purification methods are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Stepwise Approach :

Liquid-Liquid Extraction : Separate polar intermediates using ethyl acetate/water biphasic systems.

Chromatography : Use silica gel columns with gradients of hexane/ethyl acetate (4:1 to 1:1) for azide-containing compounds .

Crystallization : Recrystallize from ethanol/water (7:3 v/v) at low temperatures (−20°C) to enhance purity .

Q. How should researchers characterize the stability of this compound under different storage conditions?

  • Methodological Answer :

  • Stability Protocols :

Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds.

Light Sensitivity : Store samples in amber vials under inert gas (N₂/Ar) and test UV-Vis absorption changes over 30 days .

pH Stability : Incubate in buffers (pH 3–10) at 25°C and monitor degradation via NMR or LC-MS .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry?

  • Methodological Answer :

  • Stereochemical Impact :

Reactivity Comparison : Compare reaction rates of (3R,4R) vs. (3S,4S) isomers with terminal alkynes under identical Cu(I) conditions.

DFT Modeling : Use density functional theory (DFT) to calculate transition-state energies and orbital interactions (e.g., HOMO-LUMO gaps) .

  • Experimental Validation : Quantify triazole yields via ¹H-NMR integration or MALDI-TOF .

Q. What computational strategies predict the regioselectivity of this compound in multicomponent reactions?

  • Methodological Answer :

  • Workflow :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.